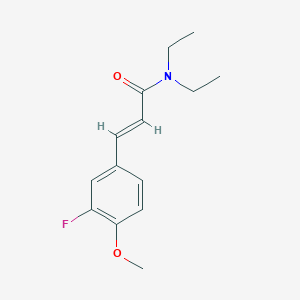
n,n-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide is an organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and diethylamine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with diethylamine to form an imine intermediate.
Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out the condensation and acrylamide formation steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro-substituted aromatic ring may enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-fluoro-4-methoxybenzamide: Similar structure but lacks the acrylamide moiety.
3-Fluoro-4-methoxyphenylacetic acid: Contains a carboxylic acid group instead of the acrylamide moiety.
3-Fluoro-4-methoxyacetophenone: Features a ketone group instead of the acrylamide moiety.
Uniqueness
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide is unique due to the presence of both the fluoro-substituted aromatic ring and the acrylamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H18FNO2 |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
(E)-N,N-diethyl-3-(3-fluoro-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H18FNO2/c1-4-16(5-2)14(17)9-7-11-6-8-13(18-3)12(15)10-11/h6-10H,4-5H2,1-3H3/b9-7+ |
Clave InChI |
WDUDMHNSDMYDPH-VQHVLOKHSA-N |
SMILES isomérico |
CCN(CC)C(=O)/C=C/C1=CC(=C(C=C1)OC)F |
SMILES canónico |
CCN(CC)C(=O)C=CC1=CC(=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



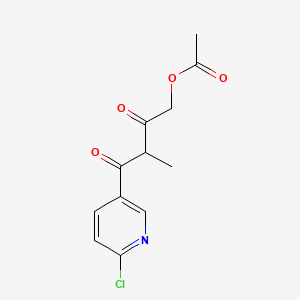

![7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione](/img/structure/B14898341.png)

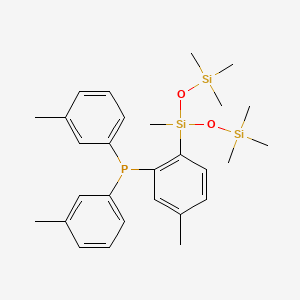

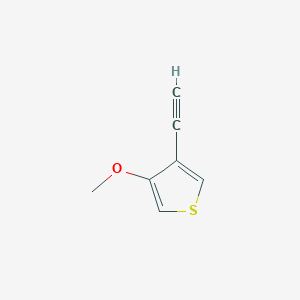
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
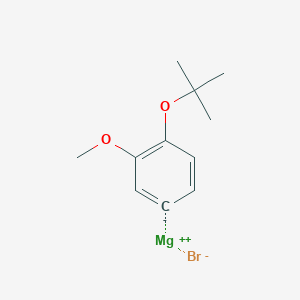

![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)

